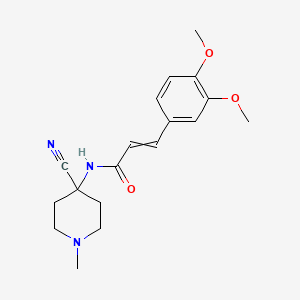
N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known as CEP-1347, is a small molecule inhibitor of the Janus kinase (JNK) pathway. It is a potential therapeutic agent for the treatment of neurodegenerative disorders such as Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Analysis
Enaminones serve as key intermediates in the synthesis of various heterocyclic compounds, showcasing the versatility of these entities in chemical synthesis. For example, Barakat et al. (2020) detailed a one-pot synthesis approach for creating β-enaminones, highlighting their potential in the efficient synthesis of complex molecules without the need for intermediate separation or column purification, offering a straightforward route to obtain target compounds with quantitative yield Barakat et al., 2020.
Biological and Pharmaceutical Applications
The structural motifs present in N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide and its analogs have been explored for various biological activities. Gordon et al. (2013) worked on developing 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide derivatives, aiming to inhibit dynamin GTPase, indicating potential applications in neurology and cellular biology Gordon et al., 2013.
Material Science and Engineering
Though not directly related to the queried compound, research on enaminones and their derivatives contributes to the field of materials science. For instance, Yamanaka et al. (2000) discussed the synthesis of hyperbranched aromatic polyimides using enaminone derivatives, showcasing their potential in creating new materials with specific mechanical and thermal properties Yamanaka et al., 2000.
Eigenschaften
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21-10-8-18(13-19,9-11-21)20-17(22)7-5-14-4-6-15(23-2)16(12-14)24-3/h4-7,12H,8-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRMJNVGZPBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

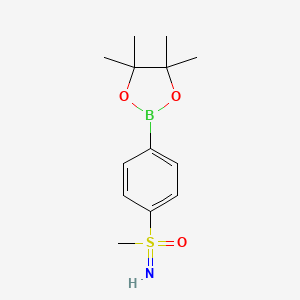
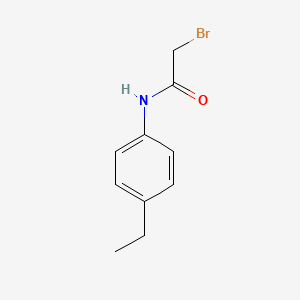
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2666970.png)
![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)
![2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole](/img/structure/B2666976.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2666978.png)
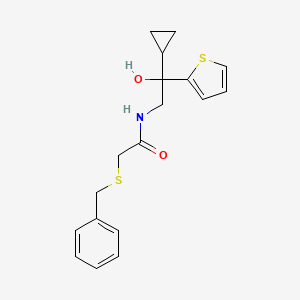
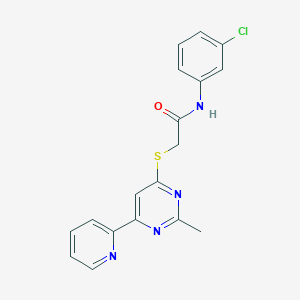
![4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2666981.png)
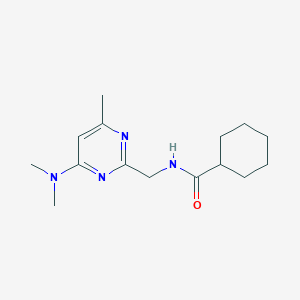
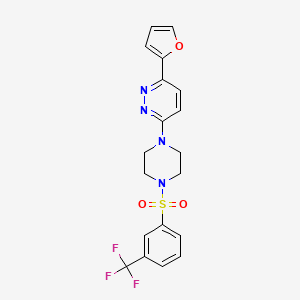
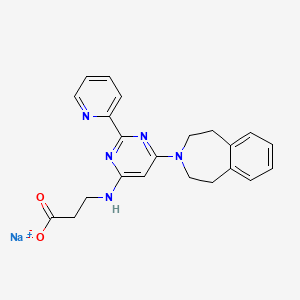
![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide](/img/structure/B2666987.png)